molecular formula C9H14N2O2 B12813026 Spiro[3.3]heptane-2,6-dicarboxamide CAS No. 707-45-9

Spiro[3.3]heptane-2,6-dicarboxamide

Cat. No.: B12813026
CAS No.: 707-45-9
M. Wt: 182.22 g/mol
InChI Key: ACKODFNIGGGCBA-UHFFFAOYSA-N
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Description

Spiro[33]heptane-2,6-dicarboxamide is a compound characterized by its unique spirocyclic structure, which consists of two cyclobutane rings sharing a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.3]heptane-2,6-dicarboxamide typically involves the reaction of Spiro[3.3]heptane-2,6-dicarboxylic acid with amine derivatives. One common method is the condensation reaction between the dicarboxylic acid and an amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.3]heptane-2,6-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Spiro[3.3]heptane-2,6-dicarboxamide is used as a building block for the synthesis of complex molecules and polymers. Its rigid spirocyclic structure imparts unique properties to the resulting materials, such as enhanced thermal stability and mechanical strength .

Biology and Medicine

In medicinal chemistry, this compound derivatives have been explored for their potential as enzyme inhibitors and receptor modulators. The compound’s structural rigidity and ability to form hydrogen bonds make it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its incorporation into polymer backbones can improve the material’s durability and resistance to degradation .

Mechanism of Action

The mechanism of action of Spiro[3.3]heptane-2,6-dicarboxamide in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active site residues, inhibiting enzyme activity or modulating receptor function. Additionally, the spirocyclic structure can enhance binding affinity and selectivity by providing a rigid framework that fits well into the target’s binding pocket .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of spirocyclic rigidity and functional amide groups. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

707-45-9

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

spiro[3.3]heptane-2,6-dicarboxamide

InChI

InChI=1S/C9H14N2O2/c10-7(12)5-1-9(2-5)3-6(4-9)8(11)13/h5-6H,1-4H2,(H2,10,12)(H2,11,13)

InChI Key

ACKODFNIGGGCBA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC(C2)C(=O)N)C(=O)N

Origin of Product

United States

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